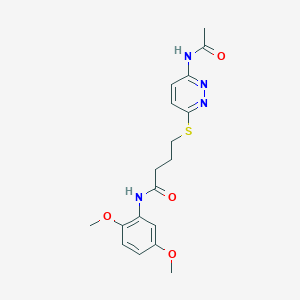

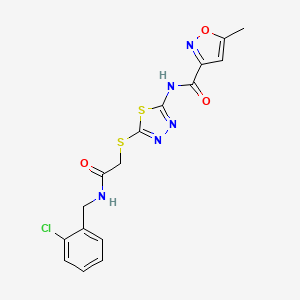

![molecular formula C22H15NO5S B2438589 ethyl 8-(1,3-benzothiazol-2-yl)-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate CAS No. 879922-82-4](/img/structure/B2438589.png)

ethyl 8-(1,3-benzothiazol-2-yl)-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and organic materials . It has a bicyclic structure, consisting of a benzene ring fused to a thiazole ring .

Synthesis Analysis

Benzothiazoles can be synthesized through several methods. One common method involves the condensation of 2-aminothiophenol with aldehydes in DMF, which provides 2-substituted benzothiazoles . Another method uses aApplications De Recherche Scientifique

Anti-Tubercular Activity

The synthesis of benzothiazole-based anti-tubercular compounds has garnered significant attention. Researchers have developed new derivatives of benzothiazole and evaluated their in vitro and in vivo activity against Mycobacterium tuberculosis. These compounds exhibit better inhibition potency compared to standard reference drugs . The synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions.

Antibacterial Properties

The compound has been investigated for its antibacterial potential. Specifically, it shows variable activity against both Gram-positive and Gram-negative bacterial strains. Notably, compounds C3, C5, C9, C13-15, and C17 exhibit promising activity against Staphylococcus aureus, with MIC values in the range of 19.7–24.2 μM. Compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, demonstrates maximum activity against S. aureus NCIM 5022 (MIC of 13.0 μM) and bactericidal activity against S. aureus ATCC 43300 .

Neuroprotective Potential

Activation of the c-Jun NH2-terminal protein kinase (JNK) pathway has been implicated in ischemia-induced cell death. Preventing JNK activation or c-Jun phosphorylation could have neuroprotective effects. Although not directly studied for this compound, its structural features suggest potential in this area .

Nonsteroidal Anti-Inflammatory Properties

The compound shares structural similarities with naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). While not directly evaluated, its benzothiazole core may contribute to anti-inflammatory effects .

Antitumor and Cytotoxic Activity

Benzothiazole derivatives have been associated with diverse biological activities, including antitumor effects. Although specific data for this compound are scarce, its structural features align with other antitumor benzothiazole derivatives .

Organic Light Emitting Devices (OLEDs)

Fluorescent materials like this compound have been extensively studied for their use in OLEDs. The compound’s strong fluorescence arises from hydrogen bonding between the hydroxyl group and nitrogen, leading to a stable planar structure. This facilitates efficient electron flow, resulting in intense fluorescence upon UV light exposure .

Propriétés

IUPAC Name |

ethyl 8-(1,3-benzothiazol-2-yl)-2-methyl-7-oxofuro[3,2-f]chromene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO5S/c1-3-26-22(25)18-11(2)27-16-9-8-15-12(19(16)18)10-13(21(24)28-15)20-23-14-6-4-5-7-17(14)29-20/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHDCZQCGRDOLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C3=C(C=C2)OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 8-(1,3-benzothiazol-2-yl)-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

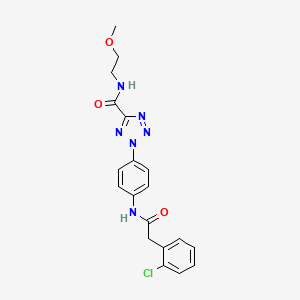

![6-Phenyl-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2438508.png)

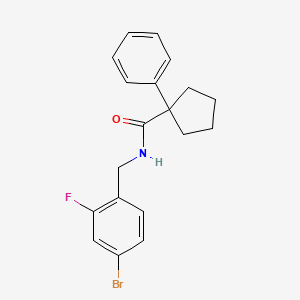

![10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B2438512.png)

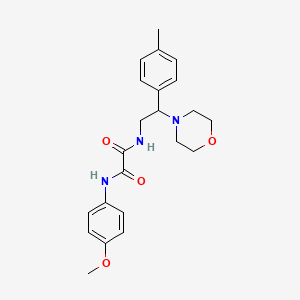

![3,4,5-triethoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide](/img/structure/B2438514.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2438515.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2438521.png)

![N-(5-methylisoxazol-3-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2438522.png)

![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2438523.png)